molecular formula C28H25NO7S B1663720 Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate CAS No. 353280-43-0

Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate

Cat. No. B1663720
M. Wt: 519.6 g/mol
InChI Key: NSMJEHGOMXSLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a benzothiazole group (a type of heterocyclic compound), a benzoyl group (a type of acyl group), and an ether linkage. These functional groups could potentially give this compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzothiazole group could potentially be introduced via a condensation reaction of an appropriate amine and a thiocyanate . The benzoyl group could be introduced via a Friedel-Crafts acylation, and the ether linkage could be formed via a Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the aromaticity of the molecule, while the ether linkage would provide some flexibility in the molecular structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzothiazole group could potentially undergo electrophilic aromatic substitution reactions, while the ether linkage could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be influenced by the presence of the polar ether linkage and the aromatic benzothiazole and benzoyl groups .

Scientific Research Applications

Organic Synthesis and Molecular Reactions

Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate and its analogs are utilized in various organic synthesis processes. Studies have shown that similar compounds can undergo reactions with tetrazol-5-amine, forming products that undergo nucleophilic substitution. This process can be used for synthesizing azidopyrimidine-carboxylates, showcasing the compound's utility in creating complex molecular structures (Goryaeva et al., 2015). Additionally, these types of compounds have been involved in the synthesis of 2H-pyran-2-ones, indicating their role in the formation of fused pyran-2-ones (Kočevar et al., 1992).

Applications in Chiral Synthons

Compounds structurally related to Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate have been investigated for their potential as chiral isocyanomethylphosphonate synthons. This is significant in the field of stereochemistry and the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical research (Weener et al., 1998).

Role in Heterocyclic Chemistry

These types of compounds are integral in heterocyclic chemistry, as evidenced by their reactions forming various heterocyclic compounds. For instance, one study detailed the reaction of a similar compound with tetrazol-5-amine, leading to the formation of dihydro-1,3,4-thiadiazole-2-carboxylate, a significant heterocyclic structure (Savitskii et al., 2008). This highlights the compound's utility in synthesizing novel heterocyclic systems, which are often key components in drug development and materials science.

Exploration in Heterocyclic Synthons Synthesis

Research has also explored the use of related compounds in the synthesis of heterocyclic synthons. These synthons are crucial intermediates in the production of complex molecules, particularly in pharmaceuticals and agrochemicals. The synthesis of dimethyl isocyanomethylphosphonate, for example, demonstrates the compound's versatility in creating diverse molecular structures (Weener et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could potentially pose a dust explosion hazard. If it is a liquid, it could potentially pose a fire hazard .

Future Directions

Future research on this compound could potentially focus on exploring its potential uses. For example, if it has interesting biological activity, it could be investigated as a potential drug candidate .

properties

IUPAC Name

dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMJEHGOMXSLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433312
Record name S26948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate

CAS RN

353280-43-0
Record name S26948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.